4-Methylumbelliferyl b-D-xylobioside

Glycoside Hydrolase Family Selectivity GH10-specific detection Xylanase screening

4-Methylumbelliferyl β-D-xylobioside (MU-X2, CAS 158962-91-5, MF C20H24O11, MW 440.4) is a synthetic fluorogenic disaccharide substrate composed of a β-1→4-linked xylobiose moiety conjugated to 4-methylumbelliferone (4-MU). Upon enzymatic hydrolysis by endo-β-1,4-xylanases (EC 3.2.1.8) or β-xylosidases, the aglycone 4-MU is liberated, emitting fluorescence at 450 nm upon excitation at 365 nm, enabling real-time continuous assay formats.

Molecular Formula C20H24O11
Molecular Weight 440.4 g/mol
Cat. No. B15128140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl b-D-xylobioside
Molecular FormulaC20H24O11
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O
InChIInChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3
InChIKeyOAEJNHLLPXDPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl β-D-Xylobioside Procurement Guide: Fluorogenic Xylanase Substrate for GH10-Specific Detection


4-Methylumbelliferyl β-D-xylobioside (MU-X2, CAS 158962-91-5, MF C20H24O11, MW 440.4) is a synthetic fluorogenic disaccharide substrate composed of a β-1→4-linked xylobiose moiety conjugated to 4-methylumbelliferone (4-MU) [1]. Upon enzymatic hydrolysis by endo-β-1,4-xylanases (EC 3.2.1.8) or β-xylosidases, the aglycone 4-MU is liberated, emitting fluorescence at 450 nm upon excitation at 365 nm, enabling real-time continuous assay formats [2]. Commercially sourced MU-X2 typically specifies purity ≥97% with shelf stability exceeding 10 years under recommended storage below -10°C [3].

Workflow Fluorogenic disaccharide substrate for endo-β-1,4-xylanase detection in continuous real-time assay formats
Selectivity GH10-permissive, GH11-non-permissive on agar plates; enables family-level xylanase discrimination
Shelf life Reported stability exceeding 10 years under recommended storage below −10°C; supports long-term QC reference use

Why 4-Methylumbelliferyl β-D-Xylobioside Cannot Be Replaced by Generic Xylanase Substrates


Substituting MU-X2 with simpler 4-methylumbelliferyl monosaccharides (e.g., MU-β-D-xylopyranoside) or chromogenic p-nitrophenyl analogs fundamentally alters assay information content. MU-X2 is a disaccharide requiring at least two subsite binding interactions, making it a substrate for endo-xylanases, whereas the monosaccharide MU-β-D-xylopyranoside is hydrolyzed only by exo-acting β-xylosidases [1]. Furthermore, MU-X2 displays differential recognition across glycoside hydrolase families: it is hydrolyzed by GH10 xylanases but can be inert toward GH11 xylanases, while chromogenic alternatives like RBB-xylan lack this discriminatory power [2]. Even within the xylobioside class, the choice of reporter group matters critically—the 5-bromo-3-indolyl analog (BI-X2) fails to detect xylanases effectively on agar plates, whereas MU-X2 succeeds [2]. These structural and mechanistic determinants mean that assay sensitivity, enzyme family specificity, and detection format compatibility are inseparable from the choice of substrate; generic substitution risks both false negatives and loss of selectivity.

MU-β-D-xylopyranoside (monosaccharide)
Targets exo-acting β-xylosidases only; inert toward endo-xylanases. Substituting the monosaccharide will yield zero signal from the target enzyme class.
RBB-xylan (chromogenic polysaccharide)
Detects both GH10 and GH11 xylanases indiscriminately. Lacks the family-level selectivity needed for GH10-specific screening workflows.
5-Bromo-3-indolyl-β-D-xylobioside (BI-X2)
Fails to produce usable signal for any xylanase tested on agar plates. The MU fluorophore is not interchangeable with an indolyl chromophore in this substrate context.
p-Nitrophenyl-β-D-xylobioside (PNPX2)
Chromogenic readout with lower microplate sensitivity; Km values are 2.0–2.5× higher than MU-X2 across GH10 and GH11 enzymes, requiring higher substrate loading for comparable signal.

4-Methylumbelliferyl β-D-Xylobioside Quantitative Differentiation Evidence: Comparator-Based Selection Data


GH10 vs. GH11 Xylanase Family Selectivity: MU-X2 Detects GH10 but Not GH11, in Contrast to RBB-Xylan

MU-X2 exhibits family-level discrimination in xylanase detection on agar plates. A GH10 (family F/10) xylanase from Streptomyces olivaceoviridis E-86 (FXYN) was detected with MU-X2 more sensitively than with RBB-xylan. Critically, a GH11 (family G/11) xylanase from Streptomyces lividans 66 (Xyn B) was not detected on MU-X2 plates but was readily detected on RBB-xylan plates, establishing that MU-X2 is selective for GH10 xylanases under these conditions [1]. This selectivity is a functional consequence of the disaccharide structure requiring productive subsite interactions characteristic of GH10 active-site architecture.

GH10 vs. GH11 selectivity
Head-to-head
MU-X2: GH10 detected, GH11 not detected
RBB-xylan: both families detected
Supports GH10-selective screening workflow
Agar plate assay; S. olivaceoviridis FXYN (GH10) and S. lividans Xyn B (GH11)
Glycoside Hydrolase Family Selectivity GH10-specific detection Xylanase screening

Detection Sensitivity vs. RBB-Xylan: MU-X2 Detects Xylanase Mutants with 1/1000 Residual Activity Undetectable by RBB-Xylan

In a direct agar-plate comparison, the E128H active-site mutant of FXYN xylanase (E128H/FXYN), which possesses only approximately 1/1000 of the wild-type FXYN catalytic activity, was clearly detected using MU-X2 as the fluorogenic substrate. The same mutant produced no detectable signal on RBB-xylan plates, demonstrating a detection sensitivity advantage of at least three orders of magnitude for MU-X2 over the conventional chromogenic polysaccharide substrate [1].

Mutant detection limit
Head-to-head
≥1,000-fold differential
E128H/FXYN mutant (~0.1% residual activity) detected on MU-X2; undetected on RBB-xylan
Enables low-activity variant recovery in screening
Agar plate zymography; wild-type vs. E128H active-site mutant
Low-activity enzyme detection Mutant screening Agar plate zymography

Michaelis Constant Comparison: MU-X2 Exhibits 2.0–2.5× Lower Km than p-Nitrophenyl-β-D-Xylobioside Across GH10 and GH11 Xylanases

Kinetic parameters determined under identical conditions reveal that MU-X2 has a substantially lower Michaelis constant than its p-nitrophenyl counterpart (PNPX2) for both GH10 and GH11 xylanases. For Aspergillus oryzae XynA (GH10), Km values were 0.10 mM for MUX2 vs. 0.25 mM for PNPX2. For Trichoderma reesei XynT (GH11), Km values were 0.15 mM for MUX2 vs. 0.30 mM for PNPX2 [1]. This indicates 2.0–2.5-fold tighter apparent binding for the MU-conjugated substrate.

Km comparison
Head-to-head
2.0–2.5× lower Km
MU-X2: 0.10 mM (GH10), 0.15 mM (GH11)
PNPX2: 0.25 mM (GH10), 0.30 mM (GH11)
Supports low-enzyme assay design
50 mM sodium acetate, pH 4.0, 37°C; Michaelis-Menten fit
Km comparison Enzyme kinetics Substrate affinity

Fluorogenic Detection Sensitivity: 4-Methylumbelliferone-Based Assays Provide ~14-Fold Greater Sensitivity than p-Nitrophenol-Based Assays in Microplate Format

While not measured specifically for the xylobioside pair in a single study, extensive cross-laboratory method comparisons establish that 4-methylumbelliferone (4-MU) fluorometric detection is approximately 14 times more sensitive than p-nitrophenol (pNP) chromogenic detection in microplate format, with a limit of detection reaching 50 pmol of 4-MU per well [1]. This sensitivity advantage is inherent to the fluorogenic reporter chemistry and generalizes to the comparison between MU-xylooligosides (including MU-X2) and their pNP counterparts.

Fluorogenic sensitivity
Class-level
~14-fold greater sensitivity
4-MU fluorometric detection vs. pNP chromometric detection in microplate format; ~50 pmol/well detection limit
Supports microplate sensitivity context
Class-level inference from soil enzyme assays; data to verify for xylobioside pair
Fluorometric sensitivity Microplate assay 4-Methylumbelliferone vs. p-nitrophenol

MU-X2 vs. 5-Bromo-3-Indolyl-β-D-Xylobioside (BI-X2): Only MU-X2 Enables Effective Xylanase Detection on Agar Plates

In the same study that established MU-X2 as an effective agar-plate substrate, the 5-bromo-3-indolyl analog BI-X2—designed as a chromogenic alternative—failed to detect any of the tested xylanases effectively. Neither the GH10 FXYN nor the GH11 Xyn B xylanase produced a usable signal with BI-X2, despite both having detectable activity on RBB-xylan and FXYN being readily detected with MU-X2 [1]. This demonstrates that the MU fluorophore is not trivially replaceable with an indolyl chromophore in the xylobioside context.

MU-X2 vs. BI-X2
Head-to-head
MU-X2: effective fluorescent signal
BI-X2: no effective signal for any xylanase tested
Reporter group is not interchangeable
Agar plate assay; identical enzyme samples per Kaneko et al. 2000
Chromogenic vs. fluorogenic substrate BI-X2 Agar plate screening

Substrate Structural Specificity: Disaccharide MU-Xylobioside Is Hydrolyzed by Endo-Xylanase, Whereas Monosaccharide MU-Xylopyranoside Is Not

MU-β-D-xylobioside (MU-X2, disaccharide) and MU-β-D-xylopyranoside (MU-X, monosaccharide) are not functionally interchangeable. The alkaline GH10 xylanase III from Fusarium oxysporum F3 actively hydrolyzes the 4-methylumbelliferyl glycoside of β-xylobiose (MU-X2) but does not act on 4-methylumbelliferyl β-D-xylopyranoside (MU-X), consistent with the requirement for at least two subsite-binding xylosyl units for endo-xylanase activity [1]. This extends to both GH10 and GH11 xylanases: MU-X2 is cleaved directly to 4-MU and xylobiose, whereas MU-X requires a β-xylosidase for hydrolysis and is inert toward endo-xylanases [2].

Disaccharide vs. monosaccharide
Class-level
MU-X2 (disaccharide): endo-xylanase active
MU-X (monosaccharide): endo-xylanase inert
Endo-xylanase substrate specificity context
Requires at least two subsite-binding xylosyl units for endo-activity
Endo- vs. exo-activity Substrate specificity MU-xylopyranoside

4-Methylumbelliferyl β-D-Xylobioside: Evidence-Backed Application Scenarios for Procurement Decision-Making


GH10-Specific Xylanase Screening from Metagenomic or Mutant Libraries on Agar Plates

MU-X2 is the substrate of choice for primary plate-based screening when the objective is to identify only GH10 family xylanases while excluding GH11 enzymes. As demonstrated by Kaneko et al., MU-X2 detects GH10 xylanases but not the GH11 Xyn B, whereas RBB-xylan detects both families indiscriminately [1]. The ability to detect the E128H/FXYN mutant with only ~0.1% residual activity further makes MU-X2 uniquely suited for recovering low-activity variants from directed evolution libraries that would be missed by RBB-xylan [1].

Continuous, Real-Time Kinetic Characterization of Purified GH10 or GH11 Endo-Xylanases

MU-X2 supports continuous fluorometric kinetic assays enabling real-time determination of Km and kcat for both GH10 and GH11 xylanases. The Km values of 0.10 mM (GH10) and 0.15 mM (GH11) are 2.0–2.5-fold lower than those of PNPX2, providing higher fractional saturation at substantiating substrate concentrations [1]. The fluorogenic readout further provides approximately 14-fold greater sensitivity than chromogenic pNP-based methods in microplate format, reducing enzyme consumption per data point [2].

High-Throughput Microplate Screening of Xylanase Inhibitors or Biochemical Conditions

The mix-and-read fluorescence format of the MU-X2 assay is directly compatible with 96- or 384-well microplate formats for inhibitor screening or buffer/pH optimization. The ~14-fold sensitivity advantage of 4-MU fluorometric detection over pNP chromometric detection [1] means that inhibitor candidates can be screened at lower enzyme concentrations where tight-binding or slow-onset inhibition is more readily detected, while conserving both enzyme and compound libraries.

Quality Control Release Assay for Industrial Endo-Xylanase Formulations Requiring GH10 Selectivity

In industrial enzyme production (animal feed, baking, biofuels, pulp), batch-to-batch consistency of GH10 xylanase activity is critical. MU-X2 provides a chemically defined, single-component substrate that yields reproducible kinetic data, in contrast to heterogeneous polysaccharide substrates like RBB-xylan or oat spelt xylan whose composition varies between lots [1]. The demonstrated stability of MU-X2 (>10 years under recommended storage) [2] supports its use as a long-term QC reference standard.

Application
Selection Property
Validation Focus
GH10-selective plate screening
GH10-permissive, GH11-non-permissive substrate
Family-level agar plate selectivity
Continuous kinetic characterization
Low Km fluorogenic disaccharide
Real-time Km/kcat microplate determination
High-throughput inhibitor screening
Mix-and-read fluorescence format
Microplate sensitivity at low enzyme loading
Industrial xylanase QC release
Chemically defined single-component substrate
Lot-to-lot kinetic batch consistency
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